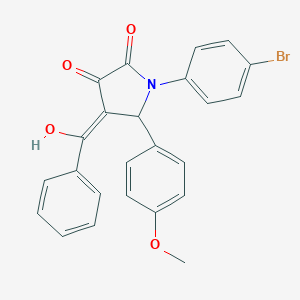
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound known for its potential applications in scientific research. This compound is also referred to as BMDP, and it belongs to the class of pyrrolidinones. BMDP is a highly potent compound that has been studied for its potential use in various research applications.
Wirkmechanismus
The exact mechanism of action of BMDP is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
BMDP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased alertness and focus. BMDP has also been shown to have an effect on appetite suppression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BMDP in lab experiments is its potency. BMDP is a highly potent compound, which means that researchers can use lower doses to achieve the desired effects. This can help to reduce costs and minimize the risk of side effects. However, one of the limitations of using BMDP in lab experiments is that it is a relatively new compound, and there is still much that is not known about its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on BMDP. One area of research is its potential use as a treatment for ADHD and depression. Another area of research is its potential use as a tool for studying the brain and its neurotransmitter systems. Additionally, researchers may continue to study the biochemical and physiological effects of BMDP to gain a better understanding of its mechanisms of action and potential applications.
Conclusion:
In conclusion, 4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a highly potent compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As research on BMDP continues, it may lead to new insights into the brain and its neurotransmitter systems, as well as potential new treatments for a variety of conditions.
Synthesemethoden
The synthesis of BMDP involves several steps. The first step involves the condensation of 4-bromobenzaldehyde and 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with ethyl acetoacetate in the presence of a base to form the pyrrolidinone ring. The resulting compound is then benzoylated to form BMDP.
Wissenschaftliche Forschungsanwendungen
BMDP has been studied for its potential use in various scientific research applications. One of the main areas of research is its potential as a psychoactive drug. BMDP has been shown to have similar effects as other psychoactive drugs such as amphetamines and cocaine. It has been studied for its potential use in treating conditions such as ADHD and depression.
Eigenschaften
Produktname |
4-benzoyl-1-(4-bromophenyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C24H18BrNO4 |
Molekulargewicht |
464.3 g/mol |
IUPAC-Name |
(4Z)-1-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18BrNO4/c1-30-19-13-7-15(8-14-19)21-20(22(27)16-5-3-2-4-6-16)23(28)24(29)26(21)18-11-9-17(25)10-12-18/h2-14,21,27H,1H3/b22-20- |
InChI-Schlüssel |
OBFYFAJXLAJRDX-XDOYNYLZSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=C(C=C4)Br |
SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanolate](/img/structure/B265520.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265531.png)

![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265541.png)

![Dimethyl 1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B265544.png)
![Dimethyl 1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B265545.png)
![methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B265550.png)





